BEBT-908
Overview
Description
BEBT-908 is a novel dual-target inhibitor that simultaneously targets phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This compound has shown significant potential in the treatment of various cancers, particularly relapsed or refractory diffuse large B-cell lymphoma (r/r DLBCL). This compound is designed to disrupt critical signaling pathways in cancer cells, leading to their death and enhancing the efficacy of immunotherapy .
Mechanism of Action
Target of Action
BEBT-908 is the world’s first PI3K/HDAC dual-target inhibitor . It simultaneously targets the core signaling pathways of PI3K and the epigenetic modification target HDAC , resulting in synergistic anti-tumor effects .
Mode of Action
The compound interacts with its targets by inhibiting the activity of PI3K and HDAC . This dual inhibition disrupts downstream signaling pathways that are essential for cancer cell survival and proliferation .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the JAK/STAT3, MAPK/ERK, and NF-κB pathways . Furthermore, it downregulates c-Myc expression, which contributes to the initiation of ferroptosis .
Result of Action
This compound effectively triggers tumor cell death by suppressing c-Myc expression, thus initiating the process of ferroptosis . This leads to tumor shrinkage . Furthermore, this compound promotes a proinflammatory tumor microenvironment that activates host antitumor immune responses .
Preparation Methods
The synthesis of BEBT-908 involves multiple steps, including the selective inhibition of PI3K and HDAC. The synthetic route typically includes the following steps:
Initial Synthesis: The initial synthesis involves the preparation of the core structure of the compound.
Functionalization: This step involves the addition of functional groups that enable the compound to target PI3K and HDAC.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and efficacy.
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
BEBT-908 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Scientific Research Applications
BEBT-908 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool to study the inhibition of PI3K and HDAC, providing insights into the mechanisms of these enzymes.
Biology: In biological research, this compound is used to study cell signaling pathways and the effects of dual inhibition on cancer cells.
Medicine: In medicine, this compound is being investigated as a potential treatment for various cancers, including r/r DLBCL and primary central nervous system lymphoma. .
Comparison with Similar Compounds
BEBT-908 is unique in its dual-targeting approach, which sets it apart from other compounds that target either PI3K or HDAC alone. Similar compounds include:
PI3K Inhibitors: Compounds like idelalisib and copanlisib target PI3K but do not inhibit HDAC.
HDAC Inhibitors: Compounds like vorinostat and romidepsin target HDAC but do not inhibit PI3K.
Compared to these single-target inhibitors, this compound offers a synergistic effect by simultaneously targeting both PI3K and HDAC, leading to enhanced anti-tumor activity and improved therapeutic outcomes .
Properties
IUPAC Name |
N-hydroxy-2-[methyl-[[2-[6-(methylamino)pyridin-3-yl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]amino]pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O3S/c1-24-18-4-3-14(10-25-18)20-28-17-9-16(36-19(17)21(29-20)32-5-7-35-8-6-32)13-31(2)23-26-11-15(12-27-23)22(33)30-34/h3-4,9-12,34H,5-8,13H2,1-2H3,(H,24,25)(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJZFXHSPBBPNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)CN(C)C5=NC=C(C=N5)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235449-52-1 | |
Record name | BEBT-908 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235449521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEBT-908 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ7TD3X4ZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the molecular targets of BEBT-908 and how does this dual inhibition contribute to its anticancer activity?
A1: this compound is a dual inhibitor targeting both Phosphoinositide 3-kinase (PI3K) and Histone deacetylases (HDACs) [, ]. This dual targeting mechanism is crucial for its potent anticancer effects.
Q2: How does this compound induce immunogenic ferroptosis, and how does this mechanism potentiate cancer immunotherapy?
A2: Research indicates that this compound triggers immunogenic ferroptosis in cancer cells through a multi-step process []:
Q3: What types of cancers have shown sensitivity to this compound in preclinical studies?
A3: Preclinical studies have demonstrated that this compound exhibits potent antitumor activity against various cancer types. These include:
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